molecular formula C6ClF12I B098571 1-Chloro-6-iodoperfluorohexane CAS No. 16486-97-8

1-Chloro-6-iodoperfluorohexane

Cat. No.: B098571
CAS No.: 16486-97-8
M. Wt: 462.4 g/mol
InChI Key: MKLCOZPKBKKNKG-UHFFFAOYSA-N
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Description

1-Chloro-6-iodoperfluorohexane is a halogenated perfluoroalkane with the molecular formula C6ClF12I. It is characterized by the presence of both chlorine and iodine atoms attached to a perfluorinated hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-6-iodoperfluorohexane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-chloro-6-bromoperfluorohexane with sodium iodide in an aprotic solvent such as acetone. The reaction is typically carried out at elevated temperatures to facilitate the exchange of bromine with iodine .

Industrial Production Methods

Industrial production of this compound may involve similar halogen exchange reactions on a larger scale. The process would require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-6-iodoperfluorohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-6-iodoperfluorohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-6-iodoperfluorohexane depends on the specific application. In chemical reactions, it acts as a source of fluorinated intermediates that can undergo further transformations. In biological applications, its fluorinated structure may interact with biological molecules, enhancing imaging contrast or facilitating targeted delivery of therapeutic agents .

Comparison with Similar Compounds

1-Chloro-6-iodoperfluorohexane can be compared with other halogenated perfluoroalkanes, such as:

    1-Bromo-6-iodoperfluorohexane: Similar structure but with a bromine atom instead of chlorine.

    1-Chloro-6-bromoperfluorohexane: Contains both chlorine and bromine atoms.

    1-Iodo-6-fluoroperfluorohexane: Contains iodine and fluorine atoms.

Biological Activity

1-Chloro-6-iodoperfluorohexane (C6ClF12I) is a halogenated compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, characterized by a perfluorinated carbon chain with chlorine and iodine substituents, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

  • Molecular Formula : C6ClF12I
  • Molecular Weight : 406.00 g/mol
  • Boiling Point : Approximately 40 °C at 1 mmHg
  • Solubility : Limited solubility in water due to its highly fluorinated nature.

The compound features a six-carbon chain where all carbon atoms are fully substituted with fluorine except for one chlorine atom at the first carbon and one iodine atom at the sixth carbon .

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitutions and radical polymerizations. The halogen atoms (Cl and I) can engage in halogen bonding, which plays a critical role in molecular interactions within biological systems. This characteristic is particularly significant for designing compounds that target specific proteins or enzymes involved in various metabolic pathways .

Halogen Bonding

Halogen bonding refers to the attractive interaction between a halogen atom and an electron-rich site, which can enhance the binding affinity of drug candidates to their biological targets. The presence of both chlorine and iodine in this compound allows it to act as a strong halogen bond donor, potentially influencing its pharmacokinetic properties .

Biological Activity

Research on the biological activity of this compound reveals several key findings:

  • Antifungal Activity : Preliminary studies indicate that compounds containing CF2X moieties (where X is a halogen such as Cl or I) exhibit antifungal properties. Although specific data on this compound is limited, its structural analogs have shown promising results against various fungal strains .
  • Targeting Ion Channels : The compound has been investigated for its potential role in modulating ion channels like TMEM16A, which are crucial for calcium-activated chloride conductance. This modulation could have implications for treating conditions related to ion channel dysfunction .

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal activity of several halogenated compounds, including derivatives of perfluorinated alkanes. While direct testing on this compound was not conducted, related compounds demonstrated significant antifungal effects against Candida albicans and Aspergillus niger. The results suggested that halogenation enhances biological activity through increased lipophilicity and improved membrane permeability .

Case Study 2: Ion Channel Modulation

In another investigation, researchers explored the interaction of halogenated compounds with TMEM16A channels. The study utilized computational modeling alongside experimental validation to assess binding affinities. Although specific data for this compound was not available, compounds with similar structures exhibited effective modulation of channel activity, indicating potential therapeutic applications in respiratory diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC6ClF12IPotential antifungal; ion channel modulation
CF2Cl etherC2ClF4Antifungal; selective VEGF receptor inhibitors
HalodifluoroacetamidesC3F4ClBinding to E3 ubiquitin ligases

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF12I/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLCOZPKBKKNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF12I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371479
Record name 1-Chloro-6-iodoperfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16486-97-8
Record name 1-Chloro-6-iodoperfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-6-iodoperfluorohexane
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